
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, also known as ERK5-IN-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in treating various diseases. It is a potent inhibitor of the extracellular signal-regulated kinase 5 (ERK5), which is a protein kinase that plays a crucial role in cell proliferation, differentiation, and survival.
Applications De Recherche Scientifique
Antimicrobial Applications
Compounds featuring the 1,3,4-oxadiazole ring and indole moiety have been synthesized and evaluated for their antimicrobial efficacy. For example, compounds synthesized with a focus on incorporating the 1,3,4-oxadiazole nucleus have demonstrated significant antimicrobial activity. This is attributed to the cyclization of hydrazide acid groups into the 1,3,4-oxadiazole nucleus, which enhances their activity against a range of microbial species (Salimon, Salih, & Hussien, 2011). Similarly, novel series of indole-based 1,3,4-oxadiazoles have been synthesized, showing promising antibacterial and antifungal properties (Nagarapu & Pingili, 2014).
Catalytic Behavior and Material Science
The structural motifs similar to the compound of interest have been explored in the context of catalytic behavior and material science. Iron and cobalt complexes bearing related structures have shown good catalytic activities for ethylene reactivity, including oligomerization and polymerization, underlining the potential of such compounds in catalysis and polymer science (Sun et al., 2007).
Antioxidant Activity
The antioxidant potential of compounds incorporating similar structural features has been investigated. Pyrrolyl and selenolopyridine derivatives, for example, have shown remarkable antioxidant activity in comparative studies with ascorbic acid. This suggests the potential use of such compounds in developing antioxidant therapies or supplements (Zaki et al., 2017).
Synthetic Routes and Chemical Transformations
Research has also focused on developing efficient synthetic routes for compounds that share structural similarities with the compound of interest. These studies provide valuable insights into the chemical transformations that such compounds can undergo, potentially leading to new materials or therapeutics with diverse applications (Janda, 2001).
Propriétés
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-16-19-20-18(24-16)15-11-13-7-3-4-8-14(13)22(15)12-17(23)21-9-5-6-10-21/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOONJFONZHWLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

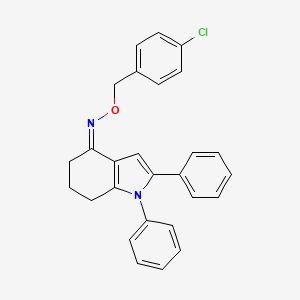
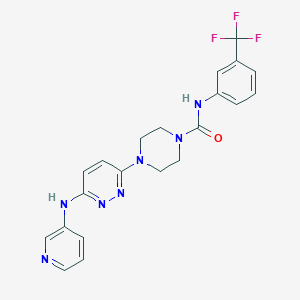
![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)
![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)

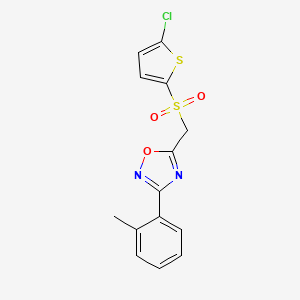

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2415092.png)
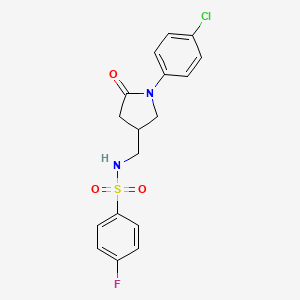

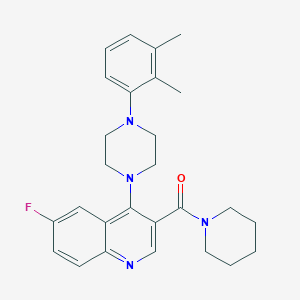
![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)